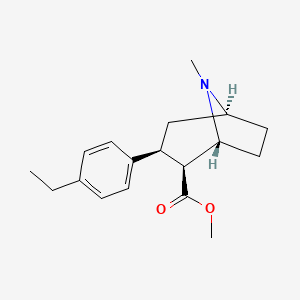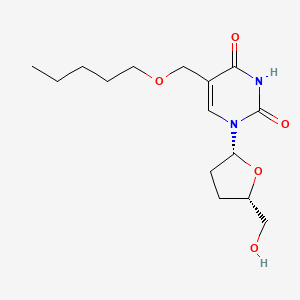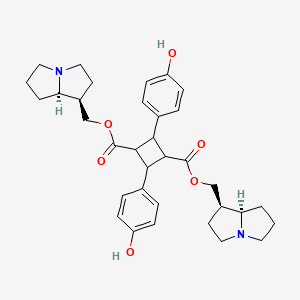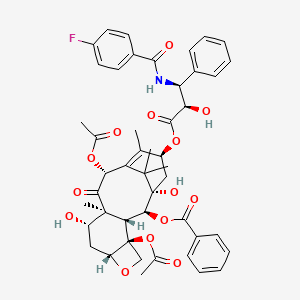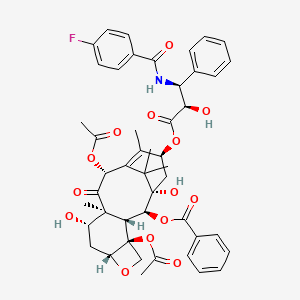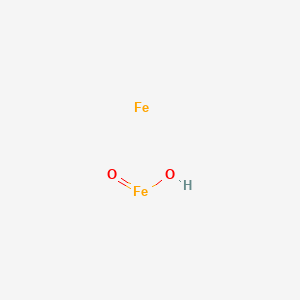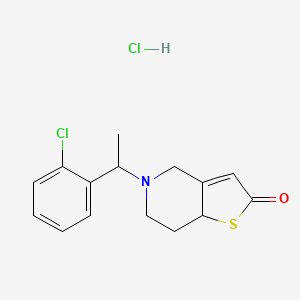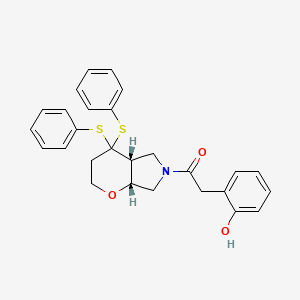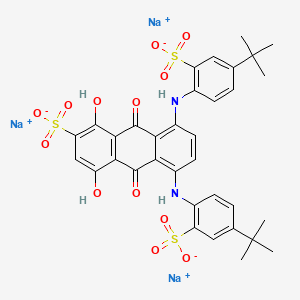
Trisodium 5,8-bis((4-(1,1-dimethylethyl)-2-sulphonatophenyl)amino)-9,10-dihydro-1,4-dihydroxy-9,10-dioxoanthracene-2-sulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Poly(lactic acid) , is a biodegradable and bioactive thermoplastic derived from renewable resources such as corn starch or sugarcane. It is widely used in various applications due to its environmentally friendly properties and versatility.
准备方法
Synthetic Routes and Reaction Conditions
Poly(lactic acid) is synthesized through the polymerization of lactic acid. The two primary methods for its synthesis are:
Direct Condensation Polymerization: This method involves the direct condensation of lactic acid monomers, resulting in the formation of water as a byproduct. The reaction is typically carried out under reduced pressure and elevated temperatures to remove the water and drive the polymerization forward.
Ring-Opening Polymerization: This method involves the polymerization of lactide, a cyclic dimer of lactic acid. The reaction is catalyzed by metal catalysts such as tin(II) octoate and is carried out at temperatures ranging from 130°C to 180°C.
Industrial Production Methods
Industrial production of Poly(lactic acid) typically involves the ring-opening polymerization method due to its ability to produce high molecular weight polymers with better control over the polymer structure. The process includes the following steps:
Fermentation: Lactic acid is produced through the fermentation of carbohydrates by bacteria.
Purification: The lactic acid is purified to remove impurities.
Polymerization: The purified lactic acid is converted to lactide, which is then polymerized to form Poly(lactic acid).
化学反应分析
Types of Reactions
Poly(lactic acid) undergoes various chemical reactions, including:
Hydrolysis: Poly(lactic acid) is susceptible to hydrolysis, especially in the presence of moisture, leading to the breakdown of the polymer into lactic acid monomers.
Thermal Degradation: At elevated temperatures, Poly(lactic acid) can undergo thermal degradation, resulting in the formation of oligomers and monomers.
Photodegradation: Exposure to ultraviolet light can cause the degradation of Poly(lactic acid), leading to a reduction in molecular weight and mechanical properties.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often accelerated by acidic or basic conditions.
Thermal Degradation: Elevated temperatures, typically above 200°C.
Photodegradation: Ultraviolet light exposure.
Major Products Formed
Hydrolysis: Lactic acid monomers.
Thermal Degradation: Oligomers and lactic acid monomers.
Photodegradation: Lower molecular weight fragments and lactic acid monomers.
科学研究应用
Poly(lactic acid) has a wide range of scientific research applications, including:
Biodegradable Plastics: Used in the production of biodegradable plastic products such as packaging materials, disposable cutlery, and agricultural films.
Medical Devices: Used in the fabrication of medical devices such as sutures, stents, and drug delivery systems due to its biocompatibility and biodegradability.
Tissue Engineering: Used as a scaffold material for tissue engineering applications, providing a temporary structure for cell growth and tissue regeneration.
Pharmaceuticals: Used in the formulation of controlled-release drug delivery systems, allowing for the sustained release of therapeutic agents.
作用机制
The mechanism of action of Poly(lactic acid) primarily involves its biodegradation into lactic acid monomers. The lactic acid is then metabolized by the body through the tricarboxylic acid cycle, ultimately being converted to carbon dioxide and water. The biodegradation process is influenced by factors such as molecular weight, crystallinity, and environmental conditions.
相似化合物的比较
Poly(lactic acid) can be compared with other biodegradable polymers such as:
Poly(glycolic acid): Similar to Poly(lactic acid) but has a faster degradation rate and is more hydrophilic.
Poly(caprolactone): Has a slower degradation rate and is more flexible compared to Poly(lactic acid).
Poly(hydroxybutyrate): Has similar biodegradability but different mechanical properties and thermal stability.
Poly(lactic acid) is unique due to its balance of mechanical properties, biodegradability, and biocompatibility, making it suitable for a wide range of applications.
属性
CAS 编号 |
83006-69-3 |
|---|---|
分子式 |
C34H31N2Na3O13S3 |
分子量 |
840.8 g/mol |
IUPAC 名称 |
trisodium;5,8-bis(4-tert-butyl-2-sulfonatoanilino)-1,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C34H34N2O13S3.3Na/c1-33(2,3)16-7-9-18(23(13-16)50(41,42)43)35-20-11-12-21(36-19-10-8-17(34(4,5)6)14-24(19)51(44,45)46)27-26(20)31(39)28-22(37)15-25(52(47,48)49)30(38)29(28)32(27)40;;;/h7-15,35-38H,1-6H3,(H,41,42,43)(H,44,45,46)(H,47,48,49);;;/q;3*+1/p-3 |
InChI 键 |
CUPNGHZDSXEEBW-UHFFFAOYSA-K |
规范 SMILES |
CC(C)(C)C1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)C(C)(C)C)S(=O)(=O)[O-])C(=O)C5=C(C3=O)C(=CC(=C5O)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


